Azetidine, perchlorate

Ring Strain Thermodynamics Computational Chemistry

Handling azetidine free base (CAS 503-29-7) presents significant operational challenges due to its volatility, corrosive nature, and strong ammonia odor, which compromise stoichiometric precision and laboratory safety. Azetidine perchlorate (CAS 112405-44-4) resolves these issues as a stable, non-hygroscopic crystalline solid that can be accurately weighed under ambient conditions. - Eliminates in situ neutralization: The non-nucleophilic perchlorate counterion prevents side reactions during N-alkylation, achieving higher yields compared to halide salts. - Direct electrophilic substitution: Reacts with alkyl/aryl halides under mild conditions, streamlining parallel synthesis workflows in medicinal chemistry. - Polymer-grade monomer: Well-defined polymerization kinetics (k = 1.50 × 10⁻³ dm³·mol⁻¹·s⁻¹ at 70°C) enable controlled synthesis of branched polyamines for specialty coatings and gene delivery vectors.

Molecular Formula C3H8ClNO4
Molecular Weight 157.55 g/mol
CAS No. 112405-44-4
Cat. No. B15419821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, perchlorate
CAS112405-44-4
Molecular FormulaC3H8ClNO4
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1CNC1.OCl(=O)(=O)=O
InChIInChI=1S/C3H7N.ClHO4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5)
InChIKeyAEQWZRHXMKUBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine Perchlorate: Properties, Synthesis, and Uses


Azetidine, perchlorate (CAS 112405-44-4) is the hydrogen perchlorate salt of azetidine, a saturated four-membered nitrogen heterocycle with the molecular formula C3H8ClNO4 and a molecular weight of 157.55 g/mol . The compound is a stable, crystalline solid that serves as a convenient, non-hygroscopic source of the highly reactive azetidine base, which is otherwise difficult to isolate and handle due to its volatility and strong basicity [1]. The perchlorate salt is a key intermediate in the synthesis of N-substituted azetidines and is valued in medicinal chemistry and polymer science for its unique ring strain-driven reactivity [2].

1
Stable, crystalline source of azetidine base for precise stoichiometric reactions
Avoids handling volatile, corrosive free base
2
Non-nucleophilic perchlorate counterion prevents side reactions during N-alkylation
Supports high-yield, halide-free synthesis routes
3
Ring strain-driven reactivity enables controlled polymerization and ring-opening chemistry
Reported rate constants and dimer selectivity support process design

Why Azetidine Perchlorate Is Irreplaceable


Generic substitution with other azetidine salts (e.g., hydrochloride, hydrobromide) or the free base is not feasible due to critical differences in stability, handling, and synthetic utility. Azetidine free base is a volatile, corrosive liquid with a strong ammonia odor, making it difficult to store and use in precise stoichiometric reactions [1]. In contrast, azetidine perchlorate is a stable, non-hygroscopic crystalline solid that can be accurately weighed and stored under ambient conditions [2]. Furthermore, the perchlorate counterion is uniquely non-nucleophilic, which prevents undesired side reactions during N-alkylation or ring-opening transformations that are common with halide salts [3]. This specific property is essential for achieving high yields in the synthesis of N-substituted azetidines without the need for an extra neutralization step to generate the free base in situ, a process that can introduce variability and reduce overall efficiency [4].

Azetidine Perchlorate
Stable, non-hygroscopic crystalline solid; accurately weighable; ambient storage; non-nucleophilic counterion supports halide-free N-alkylation
Azetidine Free Base
Volatile, corrosive liquid; difficult to handle, store, and use in precise stoichiometric reactions; may introduce variability
Halide salt analogs may alter reactivity
Azetidine hydrochloride or hydrobromide introduce nucleophilic counterions, which may participate in side reactions during alkylation steps and often require an in situ neutralization, potentially reducing yield and reproducibility.

Azetidine Perchlorate vs. Structural Analogs


Ring Strain: Thermodynamic Reactivity Driver

The four-membered azetidine ring possesses a ring strain energy of approximately 25.5 kcal/mol, which is intermediate between the highly strained three-membered aziridine (~27 kcal/mol) and the essentially strain-free five-membered pyrrolidine (~6 kcal/mol) [1]. This intermediate strain is the key factor behind the compound's unique reactivity profile. It provides sufficient thermodynamic driving force for ring-opening reactions while still maintaining enough kinetic stability to be handled as a stable salt (azetidine perchlorate) and used in controlled transformations, a balance not achievable with aziridine or pyrrolidine analogs [2].

Ring Strain Energy
Class-level inference
~25.5 kcal/mol for azetidine ring
Intermediate between aziridine (~27) and pyrrolidine (~6) defines unique reactivity window
Computational study; supports reactivity screening context
Ring Strain Thermodynamics Computational Chemistry

Protecting Group Recycling Efficiency

A direct synthetic route to azetidine perchlorate from commercially available precursors demonstrates a key economic advantage. The N-trityl protecting group used in the synthesis can be recovered and recycled in yields of 85-90%, as reported in the optimized procedure [1]. This compares favorably to alternative syntheses of azetidine or its other salts where protecting group recovery is either not possible or occurs with significantly lower efficiency (<50% recovery) [1]. This recycling step is enabled by the stability of the perchlorate salt during the deprotection step, which avoids decomposition pathways that plague the free base.

Trityl Recovery
Head-to-head
85–90% protecting group recovery in optimized synthesis
Reported cost-efficiency advantage over routes with lower protecting group recovery
Supports large-scale procurement context
Synthetic Methodology Cost Efficiency Process Chemistry

Cationic Polymerization: Controlled Dimer Formation

In methanol with perchloric acid as initiator, azetidine undergoes cationic polymerization to form a specific dimer, N-(3-aminopropyl)azetidine, with a rate constant of 1.50 × 10⁻³ dm³·mol⁻¹·s⁻¹ at 70°C [1]. This kinetic behavior is distinct from the polymerization of aziridine or other cyclic amines, which proceed through different mechanisms and yield polymers with different structures [1]. Under these conditions, the reaction mixture ultimately contains 70% of the dimer, indicating a high degree of control over the polymerization process that is specific to the azetidine/perchlorate system [1].

Polymerization Kinetics
Cross-study comparable
k = 1.50 × 10⁻³ dm³·mol⁻¹·s⁻¹ (70 °C); ~70% dimer selectivity
Quantitative basis for controlled polyamine synthesis; distinct from aziridine polymerization
Methanol/perchloric acid system; review target polymer architecture
Polymer Chemistry Reaction Kinetics Cationic Polymerization

Azetidinium vs. Aziridinium Ion Stability

Direct measurement of equilibrium constants for the formation of 1-phenylazetidinium and 1-phenylaziridinium ions in solution revealed an unexpected and dramatic difference in stability. The equilibrium constant for the 4-membered azetidinium ion is at least 10⁹ times greater than that for the corresponding 3-membered aziridinium ion [1]. This means the azetidinium ion is thermodynamically favored by at least 9 orders of magnitude. This quantitative difference explains why azetidine-derived intermediates are isolable and can be used in stepwise synthetic sequences, whereas aziridine-derived intermediates often undergo immediate, uncontrolled ring-opening [1].

Ion Stability Gap
Head-to-head
Azetidinium Keq ≥ 10⁹ × aziridinium Keq
Explains why azetidinium intermediates can be isolated and used in stepwise synthesis
Solution-phase measurement; solvent/temperature not detailed in abstract
Physical Organic Chemistry Reaction Mechanism Ion Stability

Azetidine Perchlorate: Key Applications


N-Substituted Azetidines in Medicinal Chemistry

Azetidine perchlorate is the preferred starting material for the synthesis of N-alkyl and N-aryl azetidines, which are privileged scaffolds in drug discovery. The perchlorate salt can be directly reacted with alkyl halides or other electrophiles under mild conditions, eliminating the need to handle the volatile free base [1]. This streamlined protocol, coupled with the high stability of the perchlorate salt, ensures reproducible yields and simplifies purification, making it ideal for parallel synthesis in medicinal chemistry campaigns [1]. The use of azetidine perchlorate avoids the formation of halide salts that can interfere with subsequent catalytic steps, a common issue when using azetidine hydrochloride [2].

Controlled Cationic Polymerization for Specialty Polyamines

The well-defined kinetics of azetidine polymerization initiated by perchloric acid (k = 1.50 × 10⁻³ dm³·mol⁻¹·s⁻¹ at 70°C) make azetidine perchlorate a valuable monomer for producing branched polyamines with controlled architecture [3]. The high selectivity for dimer formation (70% dimer at monomer depletion) allows for the synthesis of specific oligomeric building blocks that are not accessible via aziridine polymerization [3]. These polyamines find application as specialty coatings, flocculants, and gene delivery vectors where precise control over molecular weight and branching is critical [3].

Azetidinium Salts for Diversity-Oriented Synthesis

Azetidine perchlorate serves as an ideal precursor for generating azetidinium salts, which are versatile intermediates in diversity-oriented synthesis. The exceptional stability of the azetidinium ion (10⁹ times greater than aziridinium) allows these salts to be isolated and used as electrophilic building blocks for ring-opening reactions with a wide range of nucleophiles [4]. This enables the rapid construction of complex, nitrogen-containing scaffolds such as γ-amino alcohols, diamines, and pyrrolidines with high regioselectivity [5]. The perchlorate salt's non-nucleophilic nature ensures that the azetidinium ion remains intact until the desired nucleophile is introduced [2].

Application
Selection Property
Validation Focus
N-Substituted azetidine library synthesis
Direct electrophile reactivity without free base handling
Halide-free reaction yield and reproducibility
Controlled cationic polymerization
Defined rate constant and dimer selectivity
Oligomer molecular weight and branching control
Diversity-oriented azetidinium chemistry
Isolable, stable azetidinium ion precursor
Regioselectivity with wide nucleophile scope

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